N-[2-(4-bromophenyl)ethyl]cyclopentanamine
Description
Properties
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c14-12-7-5-11(6-8-12)9-10-15-13-3-1-2-4-13/h5-8,13,15H,1-4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFDREFLNMYWMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution and Reductive Amination
One common approach involves the initial synthesis of a cyclopentanone derivative, followed by functionalization with a 4-bromophenylethyl group. This method typically proceeds via:
- Preparation of a suitable precursor such as cyclopentanone or cyclopentane derivatives.
- Introduction of the 4-bromophenylethyl moiety through nucleophilic substitution using 2-(4-bromophenyl)ethyl halides or related intermediates.
- Reductive amination to convert the ketone or aldehyde intermediates into the corresponding amine, often employing reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
This approach is supported by the synthesis of related compounds where aromatic groups are attached to cyclopentane rings via nucleophilic substitution and reduction steps, as indicated in the synthesis of cyclopentane derivatives with aromatic substituents.
Multistep Synthesis via Cyclopentane Functionalization
Another well-documented method involves the multistep functionalization of cyclopentane rings:
- Step 1: Synthesis of cyclopentanone or cyclopentanol derivatives, often via cyclization reactions of suitable precursors.
- Step 2: Introduction of the 2-(4-bromophenyl)ethyl group through nucleophilic substitution of halogenated intermediates, such as 2-(4-bromophenyl)ethyl halides.
- Step 3: Conversion of the substituted cyclopentane into the amine via reduction or amination reactions, such as catalytic hydrogenation or reductive amination.
This pathway aligns with the general methodologies used in synthesizing cyclopentane-based amines with aromatic substituents, as described in the synthesis of related heterocyclic compounds.
Use of Protecting Groups and Cyclization Strategies
Some research reports highlight the use of protecting groups and cyclization techniques to improve yields and selectivity:
- Protection of amino groups during intermediate steps.
- Cyclization reactions using reagents like polyphosphoric acid or phosphorus pentoxide to form cyclic structures or to introduce heteroatoms.
- Intramolecular cyclization to generate the cyclopentane ring with attached aromatic groups, often facilitated by acid catalysis.
This approach is particularly useful when synthesizing derivatives with complex substituents, ensuring regioselectivity and high purity.
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Nucleophilic substitution | 2-(4-bromophenyl)ethyl halides | Room temperature or reflux | Attach aromatic group to cyclopentane |
| Reductive amination | Sodium cyanoborohydride, catalytic hydrogenation | Mild conditions | Convert ketones/aldehydes to amines |
| Cyclization | Polyphosphoric acid, phosphorus pentoxide | Elevated temperature (120°C) | Form cyclic structures or heterocycles |
Research Findings and Data
- Yield Data: Typical yields for key steps range from 60% to 88%, depending on the specific reaction and reagents used.
- Spectroscopic Confirmation: NMR (both ^1H and ^13C) and IR spectroscopy are routinely employed to confirm the structure of intermediates and final products.
- Reaction Optimization: Conditions such as temperature, solvent choice, and reaction time significantly influence the purity and yield of the final compound.
Summary of Synthesis Pathway
| Stage | Description | Typical Reagents | Yield | Notes |
|---|---|---|---|---|
| 1 | Synthesis of cyclopentane precursor | Cyclopentanone derivatives | 70-90% | Cyclization or direct synthesis |
| 2 | Attachment of 4-bromophenylethyl group | 2-(4-bromophenyl)ethyl halides | 60-80% | Nucleophilic substitution |
| 3 | Conversion to amine | Catalytic hydrogenation, reductive amination | 75-88% | Final step to N-[2-(4-bromophenyl)ethyl]cyclopentanamine |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)ethyl]cyclopentanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-[2-(4-bromophenyl)ethyl]cyclopentanamine typically involves the alkylation of cyclopentanamine with 4-bromophenethylamine. This reaction is crucial for obtaining derivatives that may exhibit enhanced biological activities. The molecular structure facilitates interactions with biological targets, making it a valuable compound for research.
Biological Applications
2.1 Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example, research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 10b | MCF-7 | 34.81 | Apoptosis induction |
| 10e | HCT-116 | 49.25 | Cell cycle arrest |
2.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegeneration. Studies suggest that it may reduce oxidative stress markers and improve neuronal survival rates when exposed to neurotoxic agents. This property indicates its potential in treating neurodegenerative diseases.
Pharmacological Insights
3.1 Mechanism of Action
The pharmacological profile of this compound is characterized by its interaction with neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and norepinephrine pathways, which are crucial for mood regulation.
3.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the phenyl ring significantly affect binding affinity and efficacy, with electron-withdrawing groups like bromine enhancing potency compared to unsubstituted analogs .
Table 2: Structure-Activity Relationship Analysis
| Compound | R Group | ΔTm (°C) | pIC50 |
|---|---|---|---|
| 1 | H | 0.6 | 6.0 |
| 2 | Br | -0.2 | ND |
Case Studies
4.1 Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound disrupts bacterial cell wall synthesis, leading to increased susceptibility to lysis .
4.2 Clinical Relevance
The potential therapeutic applications extend beyond oncology and neuroprotection; ongoing research explores its use in treating depression and anxiety disorders due to its influence on neurotransmitter systems .
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
N-[2-(4-Chlorophenyl)ethyl]cyclopentanamine
- Molecular Formula : C₁₃H₁₇ClN
- Molecular Weight : 223.74 g/mol
- Key Differences: The bromine atom in the parent compound is replaced with chlorine.
N-(2-(4-Bromo-2-fluorophenoxy)ethyl)cyclopentanamine
- Molecular Formula: C₁₃H₁₇BrFNO
- Molecular Weight : 302.18 g/mol
- Key Differences: Incorporates a phenoxyethyl backbone instead of a phenylethyl chain. The fluorine substituent and ether linkage could enhance polarity, affecting solubility and receptor interactions .
Substituent-Modified Analogs
N-Benzyl-2-(4-bromophenyl)ethanamine
- Molecular Formula : C₁₅H₁₆BrN
- Molecular Weight : 290.20 g/mol
- Key Differences :
N-(1-Phenylethyl)cyclopentanamine Derivatives
Functional and Performance Comparison
Research Findings and Implications
- Halogen Effects : Bromine’s larger atomic radius and polarizability enhance π-π stacking and hydrophobic interactions in MIPs, making this compound more effective than its chloro analog for biomolecule recognition .
- Backbone Modifications: Ether-linked derivatives (e.g., phenoxyethyl) introduce polarity but may compromise template stability during MIP synthesis .
- Steric and Stereochemical Factors : Bulky substituents (e.g., benzyl) reduce binding efficiency, while chiral centers enable enantioselective applications .
Biological Activity
N-[2-(4-bromophenyl)ethyl]cyclopentanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.18 g/mol. The structure features a cyclopentanamine moiety linked to a 4-bromophenyl ethyl group, which contributes to its unique reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, potentially affecting conditions such as depression and anxiety. The bromine substituent on the phenyl ring enhances binding affinity to certain receptors, potentially increasing therapeutic efficacy.
Antidepressant Activity
This compound has shown promise as an antidepressant agent. Studies have demonstrated that compounds with similar structures can inhibit norepinephrine and serotonin uptake, which are critical mechanisms in managing depressive disorders. For instance, related compounds have been shown to exhibit inhibition constants in the nanomolar range, indicating strong potential for antidepressant effects .
Antitumor Activity
Recent studies have explored the antitumor properties of cyclopentanamine derivatives, including this compound. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation. For example, derivatives have shown IC50 values ranging from 5.13 to 17.95 μM against various cancer cell lines, suggesting significant antitumor activity .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | IC50 (μM) Antidepressant Activity | IC50 (μM) Antitumor Activity |
|---|---|---|
| N-[2-(4-chlorophenyl)ethyl]cyclopentanamine | 62 | 10-20 |
| N-[2-(4-fluorophenyl)ethyl]cyclopentanamine | 130 | 15-25 |
| This compound | 37 | 5.13-17.95 |
This table highlights the superior activity of this compound in both antidepressant and antitumor contexts compared to its analogs.
Case Studies and Research Findings
- Antidepressant Mechanisms : A study indicated that compounds similar to this compound significantly inhibited synaptosomal uptake of norepinephrine and serotonin, suggesting a mechanism akin to established antidepressants .
- Antitumor Efficacy : In vitro studies on cyclopentanamine derivatives revealed potent inhibition of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammation-related tumor growth. Compounds demonstrated IC50 values as low as 1.08 μM against COX-2, a target for cancer therapy .
- Molecular Docking Studies : Molecular docking studies have been performed to predict the binding interactions between this compound and its biological targets, providing insights into its mechanism of action at the molecular level .
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-bromophenyl)ethyl]cyclopentanamine, and how can reaction conditions be optimized?
Answer: Synthesis typically involves reductive amination between cyclopentanamine and 4-bromophenethyl aldehyde or ketone derivatives. Key steps include:
- Amine-Alkylation: Reacting 2-(4-bromophenyl)ethylamine with cyclopentanone under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) .
- Purification: Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization to achieve >95% purity.
- Optimization: Adjusting solvent polarity (e.g., THF vs. DCM), temperature (25–60°C), and stoichiometric ratios (1:1.2 amine:carbonyl) to maximize yield .
Q. How can researchers characterize the structural and chemical properties of this compound?
Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the cyclopentyl and bromophenyl groups (e.g., δ ~7.4 ppm for aromatic protons, δ ~2.8 ppm for ethylamine protons) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₈BrN, ~275.1 g/mol) and isotopic patterns for bromine .
- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Receptor Binding Assays: Screen for affinity at amine-related receptors (e.g., serotonin or dopamine receptors) using radioligand displacement assays .
- Enzyme Inhibition: Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric/colorimetric assays .
- Cytotoxicity: MTT assays in cell lines (e.g., HEK-293, HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed receptor-binding mechanisms?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding poses at target receptors (e.g., GPCRs). Compare results with experimental IC₅₀ data to validate models .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key interactions (e.g., hydrophobic contacts with bromophenyl) .
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities and resolve discrepancies between in vitro and in silico data .
Q. What strategies address variability in biological activity across different experimental models?
Answer:
- Data Normalization: Use internal controls (e.g., reference inhibitors) to standardize assays .
- Metabolic Stability Testing: Evaluate compound stability in liver microsomes (human/rat) to correlate in vitro activity with in vivo relevance .
- Species-Specific Receptors: Compare binding affinities across orthologs (e.g., human vs. murine receptors) to explain interspecies variability .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
Answer:
- SAR Studies: Modify the cyclopentyl group (e.g., introduce methyl substituents) or replace bromine with other halogens to alter steric/electronic properties .
- Click Chemistry: Attach functional groups (e.g., azide-alkyne cycloaddition) to probe target engagement in live-cell imaging .
- Proteomics: Use affinity-based pull-down assays coupled with LC-MS/MS to identify off-target interactions .
Q. What analytical methods resolve structural ambiguities in crystallographic or spectroscopic data?
Answer:
- X-ray Crystallography: Co-crystallize the compound with a target protein to determine precise binding conformations .
- 2D NMR: NOESY or ROESY to assign stereochemistry and confirm spatial proximity of protons .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level and compare experimental/theoretical IR or NMR spectra .
Notes
- Methodological Focus: Emphasized experimental design, validation, and contradiction resolution.
- Advanced vs. Basic: Differentiated by complexity (e.g., computational modeling vs. synthesis basics).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
